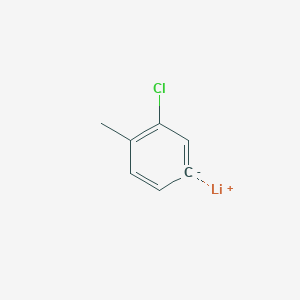
lithium;1-chloro-2-methylbenzene-5-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-chloro-2-methylbenzene-5-ide is an organolithium compound that features a lithium atom bonded to a benzene ring substituted with a chlorine atom and a methyl group. This compound is of interest in organic synthesis due to its reactivity and utility as a nucleophile in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium;1-chloro-2-methylbenzene-5-ide can be synthesized through the reaction of 1-chloro-2-methylbenzene with lithium metal. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction is as follows:
1-chloro-2-methylbenzene+lithium→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1-chloro-2-methylbenzene-5-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and carbonyl compounds. The reactions typically occur in polar aprotic solvents like THF or diethyl ether.
Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Catalysts like palladium or nickel are often employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a substituted benzene derivative.
Applications De Recherche Scientifique
Lithium;1-chloro-2-methylbenzene-5-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Material Science: It is employed in the development of new materials with specific properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism by which lithium;1-chloro-2-methylbenzene-5-ide exerts its effects involves its role as a nucleophile. The lithium atom stabilizes the negative charge on the benzene ring, allowing it to attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new chemical bonds and the generation of reaction products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium;1-chloro-4-methylbenzene-5-ide
- Lithium;1-bromo-2-methylbenzene-5-ide
- Lithium;1-chloro-2-ethylbenzene-5-ide
Uniqueness
Lithium;1-chloro-2-methylbenzene-5-ide is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions.
Propriétés
Numéro CAS |
718641-99-7 |
|---|---|
Formule moléculaire |
C7H6ClLi |
Poids moléculaire |
132.5 g/mol |
Nom IUPAC |
lithium;1-chloro-2-methylbenzene-5-ide |
InChI |
InChI=1S/C7H6Cl.Li/c1-6-4-2-3-5-7(6)8;/h2,4-5H,1H3;/q-1;+1 |
Clé InChI |
NBUAIGZBPKSXJR-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1=C(C=[C-]C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14224708.png)
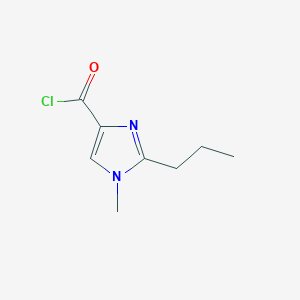
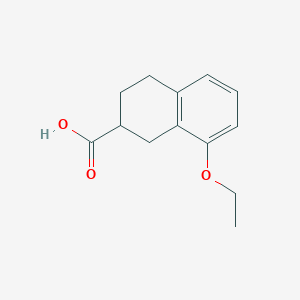
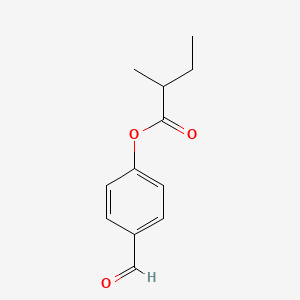
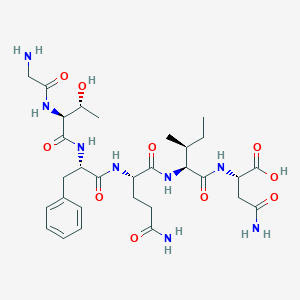
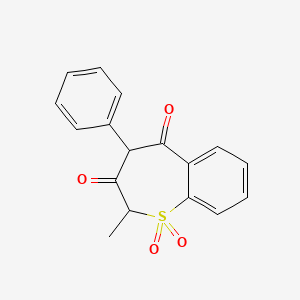
![2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B14224743.png)
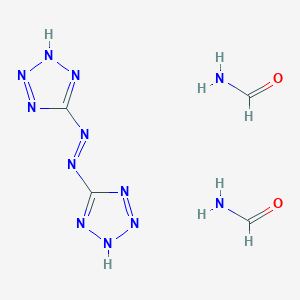

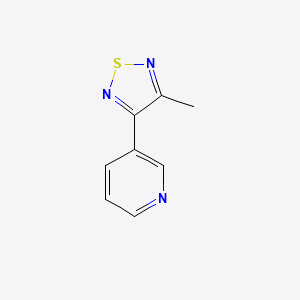
![Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]-](/img/structure/B14224765.png)
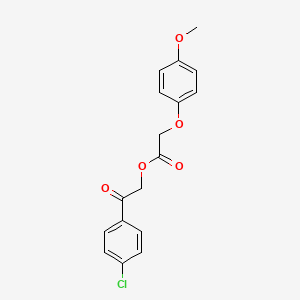
![6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14224773.png)
![4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14224784.png)
